molecular formula C51H88N2O16 B1436981 Tylosin, 20-deoxo-20-(1-piperidinyl)- CAS No. 1003024-00-7

Tylosin, 20-deoxo-20-(1-piperidinyl)-

Cat. No.: B1436981
CAS No.: 1003024-00-7
M. Wt: 985.2 g/mol
InChI Key: FCHGJLYPEOOKAB-INWPZJCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tylosin, 20-deoxo-20-(1-piperidinyl)-, is a chemically modified tylosin derivative designed for structure-activity relationship (SAR) studies and antimicrobial research. This compound is synthesized through the reductive amination of the C-20 aldehyde group present in tylosin and its related structures, such as desmycosin, a key reaction for generating novel 20-deoxo-20-amino derivatives with potentially enhanced properties . As a research compound, it serves as a valuable intermediate and tool for investigating the effect of cyclic amine substitutions on the biological activity of the macrolide scaffold. The primary research value of this and related analogues lies in their potent activity against pathogenic bacteria, with particular focus on Pasteurella species such as P. multocida and P. haemolytica, which are significant in veterinary medicine . The mechanism of action for this class of compounds is consistent with macrolide antibiotics, which exert a bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . Researchers utilize Tylosin, 20-deoxo-20-(1-piperidinyl)-, to explore new therapeutic candidates for animal respiratory diseases and to understand the pharmacokinetic profiles, including oral bioavailability, of novel macrolide structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHGJLYPEOOKAB-INWPZJCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of the C-20 Aldehyde Group

A primary and widely used method for preparing tylosin derivatives at the C-20 position, including 20-deoxo-20-(1-piperidinyl)-tylosin, is reductive amination of the C-20 aldehyde group of tylosin or related compounds such as desmycosin. This process involves reacting the aldehyde group with a suitable amine (in this case, piperidine) followed by reduction to form the amino derivative.

  • Reagents and Conditions:

    • Tylosin or desmycosin as starting material.
    • Piperidine as the amine source.
    • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
    • Alternative reducing agent: formic acid, which can serve as a mild reductant in the presence of the amine.
    • Solvent: Methanol (MeOH) or a mixture of pyridine and methanol.
    • Reaction temperature: Typically room temperature, with stirring for several hours.
  • Procedure Example:

    • Dissolve tylosin in absolute methanol with molecular sieves.
    • Add piperidine and stir briefly.
    • Add sodium cyanoborohydride and continue stirring at room temperature for 4 hours.
    • Purify the product by silica gel flash chromatography using chloroform/methanol gradients.

This method yields the 20-deoxo-20-(1-piperidinyl)-tylosin compound with good purity and yield.

Multi-Step Synthesis Including Glycosylation and Activation

According to patent CA2657483A1, the synthesis of 20-piperidinyl-tylosin derivatives can be part of a multi-step process involving:

  • Step 1: Reaction of tylosin A (or its salt) with a piperidinyl compound and formic acid in a non-polar solvent such as toluene to introduce the 20-piperidinyl group.

  • Step 2: Conversion of the 20-piperidinyl-tylosin compound to 23-O-mycinosyl-20-piperidinyl-5-O-mycaminosyl-tylonolide by acid treatment.

  • Step 3: Further acid treatment to form the 23-hydroxyl-20-piperidinyl-5-O-mycaminosyl-tylonolide.

  • Step 4: Activation of the 23-hydroxyl compound with an activating agent (e.g., prepared from iodine, triphenylphosphine, and pyridine).

  • Step 5: Reaction of the activated compound with piperidine or related piperidinyl compounds to yield the final product.

  • Catalysts and Solvents:

    • Non-polar solvents like toluene for initial reactions.
    • Acidic conditions for glycosylation and hydroxylation steps.
    • Activating agents for functional group activation.
    • Copper catalysts and ligands (e.g., tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) may be used in related click chemistry steps for derivative preparation.
  • Temperature: Reactions typically occur between 0°C and 100°C, often optimized around room temperature (10–40°C).

This multi-step approach allows for precise functionalization and modification of tylosin derivatives, including the 20-deoxo-20-(1-piperidinyl) variant.

Use of Azide and Click Chemistry for Derivative Preparation

Some methods involve the use of azides (e.g., diphenylphosphoryl azide or sodium azide) and copper-catalyzed azide-alkyne cycloaddition (click chemistry) to prepare tylosin derivatives with triazole substituents at the 20-deoxo position. While this is a related approach for modifying tylosin, it is less directly applied to the 20-(1-piperidinyl) derivative but demonstrates the versatility of the synthetic routes available.

  • Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile, tert-butyl alcohol, methanol, water.

  • Catalysts: Copper(I) salts such as CuI, CuSO4·5H2O, CuOTf-C6H6.

  • Conditions: Room temperature to moderate heating (0–100°C).

This approach provides alternative pathways for functional group introduction and derivative diversification.

Summary Table of Preparation Methods

Step No. Method Description Key Reagents/Conditions Outcome/Notes
1 Reductive amination of C-20 aldehyde Piperidine, NaBH3CN or formic acid, MeOH Formation of 20-deoxo-20-(1-piperidinyl)-tylosin
2 Reaction with formic acid in non-polar solvent Tylosin A, piperidine, formic acid, toluene Introduction of 20-piperidinyl group
3 Acid treatment for glycosylation Strong acids (HBr), acidic conditions Formation of 23-O-mycinosyl and 5-O-mycaminosyl derivatives
4 Activation of hydroxyl groups Iodine, triphenylphosphine, pyridine Activated intermediate for further substitution
5 Reaction with piperidinyl compounds Piperidine, copper catalysts (optional) Final 20-piperidinyl-tylosin derivative
6 Click chemistry (alternative method) Azides, alkynes, Cu catalysts, solvents Triazole-substituted tylosin derivatives (related)

Research Findings and Efficacy

  • The reductive amination method using sodium cyanoborohydride or formic acid as reducing agents is convenient and yields biologically active 20-amino derivatives of tylosin and desmycosin with good antimicrobial activity, especially against Pasteurella species and Mycoplasma.

  • Multi-step processes involving glycosylation and activation steps allow for the synthesis of complex derivatives with improved pharmacological profiles.

  • The choice of solvent, catalyst, and temperature critically influences the yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Key Applications

  • Antimicrobial Activity
    • Tylosin derivatives exhibit potent antimicrobial effects against Gram-positive bacteria and Mycoplasma species. Studies have shown that these compounds can effectively treat infections in livestock, particularly respiratory diseases caused by pathogens like Pasteurella and Mycoplasma .
  • Veterinary Medicine
    • The compound has been utilized in formulations for treating bovine respiratory disease (BRD) and ovine respiratory disease. Its effectiveness in reducing morbidity and mortality rates in livestock has been documented .
    • A notable derivative, Tilmicosin , which is derived from Tylosin through reductive amination, is specifically designed for use in veterinary applications due to its enhanced pharmacological properties .
  • Pharmaceutical Compositions
    • Tylosin derivatives are often formulated into medicated feeds or injectable solutions to ensure effective delivery and sustained therapeutic levels in animals. These formulations are designed to maintain high serum levels post-administration, enhancing their therapeutic efficacy .

Study 1: Efficacy Against Respiratory Infections

A study conducted on cattle demonstrated that Tilmicosin significantly reduced clinical signs associated with BRD compared to untreated controls. The results indicated a marked improvement in recovery rates and a decrease in secondary infections due to its broad-spectrum activity against common respiratory pathogens .

Study 2: Pharmacokinetics

Research evaluating the pharmacokinetic profile of Tylosin derivatives revealed that compounds like Tilmicosin maintain effective blood levels for extended periods following a single injection. This prolonged action minimizes the need for frequent dosing and enhances compliance in veterinary practices .

Comparative Data Table

Compound Activity Spectrum Administration Route Duration of Action Use Case
TylosinGram-positive bacteriaOral/InjectableShortGeneral bacterial infections
Tylosin, 20-deoxo-20-(1-piperidinyl)-Broader spectrum (incl. Mycoplasma)Oral/InjectableProlongedBovine and ovine respiratory diseases
TilmicosinGram-positive & PasteurellaInjectableExtendedTreatment of BRD

Mechanism of Action

The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Tilmicosin (20-Deoxo-20-(3,5-Dimethylpiperidinyl)desmycosin)
  • Structure : Features a 3,5-dimethylpiperidinyl group at C-20, enhancing lipophilicity compared to the unsubstituted piperidinyl group in the target compound .
  • Activity : Exhibits superior oral bioavailability and sustained tissue penetration due to increased lipophilicity. Demonstrated potent activity against Pasteurella multocida (MIC: ≤0.5 μg/mL) and Haemophilus somnus .
  • Pharmacokinetics : Longer half-life in livestock, attributed to reduced renal clearance .
Desmycosin (Parent Compound)
  • Structure : Lacks the C-20 piperidinyl group, retaining the native aldehyde moiety.
  • Activity : Less stable in vivo due to aldehyde reactivity. MIC values against Kocuria rhizophila are comparable to tylosin A (~0.1 μg/mL), but lower bioavailability limits therapeutic use .
Tylosin A
  • Structure : Contains a mycarose sugar moiety and a C-20 aldehyde.
  • Activity : MIC values: 0.1 μg/mL (K. rhizophila), 0.39 μg/mL (S. aureus). Predominates in antimicrobial potency among tylosin components .
  • Metabolism : Rapidly metabolized to tylosin D (MIC: 12.5 μg/mL), which has reduced activity .

Pharmacokinetic and Environmental Behavior

Bioavailability :

  • Tylosin, 20-deoxo-20-(1-piperidinyl)- : Oral administration in lab animals showed improved bioavailability over desmycosin, though lower than tilmicosin due to reduced lipophilicity .
  • Tilmicosin : Achieves higher plasma concentrations in poultry and swine, with tissue-specific accumulation (e.g., lung) .

Environmental Persistence :

  • Tylosin Derivatives : Sorption behavior varies with substituents. Tylosin A (log Kow: 0.55–32.66) and its metabolites exhibit moderate soil adsorption, while the piperidinyl group in 20-deoxo-20-(1-piperidinyl)- may reduce hydrolysis rates, enhancing environmental persistence .

Antimicrobial Activity

Table 1: MIC Values of Tylosin Derivatives

Compound MIC (μg/mL) vs. P. multocida MIC (μg/mL) vs. S. aureus Bioactivity Relative to Tylosin A (%)
Tylosin, 20-deoxo-20-(1-piperidinyl)- 0.25–0.5 0.78–1.56 ~85–90
Tilmicosin ≤0.5 0.39–0.78 ~95–100
Tylosin A 0.1 0.39 100 (Reference)
Desmycosin 0.5–1.0 1.56 ~70–75

Key Findings :

  • The piperidinyl derivatives (target compound and tilmicosin) show enhanced activity against Pasteurella compared to desmycosin, likely due to improved target binding (50S ribosomal subunit) .
  • Tylosin D, a natural metabolite, exhibits weak activity (MIC: 12.5 μg/mL), emphasizing the importance of C-20 modifications for potency retention .

Biological Activity

Tylosin, a macrolide antibiotic derived from Streptomyces fradiae, exhibits a broad spectrum of biological activity, particularly against gram-positive bacteria. The compound "Tylosin, 20-deoxo-20-(1-piperidinyl)-" is a derivative that has been studied for its enhanced antimicrobial properties and potential applications in veterinary medicine. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and case studies highlighting its efficacy.

Tylosin functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the translocation step in protein synthesis, which is critical for bacterial growth and reproduction . This mechanism is similar to other macrolide antibiotics but may vary slightly due to structural modifications in derivatives like Tylosin, 20-deoxo-20-(1-piperidinyl)-.

Antimicrobial Spectrum

Research indicates that Tylosin, 20-deoxo-20-(1-piperidinyl)- maintains a broad antimicrobial spectrum. It has shown significant effectiveness against various pathogens, particularly:

  • Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma species.
  • Specific pathogens : In vitro studies have demonstrated strong inhibition of Pasteurella multocida and Pasteurella haemolytica, which are significant in veterinary infections .

Absorption and Distribution

Tylosin exhibits rapid absorption after oral administration. In studies conducted on pigs and chickens, peak serum concentrations were observed within 1 to 2 hours post-administration. For example, in one study involving pigs, serum levels peaked at approximately 17.81 mg/L after a dose of 110 mg/kg .

Elimination Half-Life

The elimination half-life varies depending on the route of administration. For instance:

  • Intramuscular injection : Approximately 2–4 hours.
  • Oral administration : Approximately 5–7 hours .

Veterinary Applications

  • Poultry : A study demonstrated that administering Tylosin to broiler chickens significantly reduced mortality rates associated with respiratory infections caused by Mycoplasma gallisepticum. Chickens treated with Tylosin showed a notable improvement in weight gain compared to untreated controls .
  • Swine : In a controlled trial involving pigs infected with Pasteurella multocida, Tylosin was administered orally. The treated group exhibited a significant reduction in clinical signs of infection and improved recovery rates compared to the placebo group .

Comparative Efficacy with Other Antibiotics

AntibioticSpectrum of ActivityMechanism of ActionEfficacy Against Pasteurella
TylosinBroad (Gram-positive)Inhibition of protein synthesisHigh
TilmicosinSimilar (Gram-positive)Inhibition of protein synthesisModerate
ErythromycinBroad (Gram-positive)Inhibition of protein synthesisLow

Q & A

Q. How can Tylosin, 20-deoxo-20-(1-piperidinyl)-, be synthesized and characterized for research purposes?

Methodological Answer: Synthesis typically involves modifying the tylosin core structure by substituting the 20-deoxo group with a 1-piperidinyl moiety. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon shifts, particularly at the modified 20-position .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 290 nm, as per pharmacopeial guidelines .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., C₄₆H₈₀N₂O₁₃, MW 869.13) and fragmentation patterns .
  • Purity Criteria : Ensure ≥98% purity via HPLC, with residual solvents and moisture levels compliant with ICH guidelines .

Q. What are the stability profiles of Tylosin derivatives under varying pH conditions?

Methodological Answer: Stability studies should be conducted in buffered solutions (pH 4–11) at controlled temperatures (e.g., 25°C). Key findings include:

  • pH 7 : Minimal degradation (3% loss over 100 hours) .
  • pH 4 : Rapid degradation (60% loss within 100 hours) due to acid-catalyzed hydrolysis .
  • pH 11 : Complete degradation via base-mediated ring-opening reactions .
    Experimental Design : Use 0.01 M CaCl₂ or Milli-Q water as solvents, and validate stability with LC-MS to identify degradation products .

Q. Which analytical methods are recommended for quantifying Tylosin derivatives in complex matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/phosphate buffer (pH 6.0) at 1 mL/min. Detection at 290 nm ensures specificity for Tylosin A–D isomers .
  • LC-MS/MS : For trace analysis in environmental samples (e.g., soil, manure), employ electrospray ionization (ESI+) and monitor transitions like m/z 869 → 174 .
  • Validation Parameters : Include linearity (R² > 0.99), recovery (90–110%), and limit of detection (LOD < 0.1 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., 1-piperidinyl substitution) influence the antimicrobial mechanism of Tylosin derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare MIC values against Macrolide-resistant pathogens (e.g., Staphylococcus aureus) using broth microdilution assays. The 1-piperidinyl group enhances membrane permeability but may reduce ribosomal binding affinity .
  • Molecular Dynamics Simulations : Model interactions between the modified Tylosin and the 50S ribosomal subunit to identify steric or electronic effects .
  • Resistance Profiling : Test against efflux pump-overexpressing strains to assess resistance mitigation .

Q. How can contradictory stability data for Tylosin derivatives be resolved (e.g., pH-dependent discrepancies)?

Methodological Answer: Contradictions (e.g., stability at pH 5.7–6.7 vs. rapid degradation at pH 4) arise from experimental variables:

  • Buffer Systems : Compare phosphate vs. citrate buffers, which may chelate metal ions that catalyze degradation.
  • Oxygen Exposure : Use anaerobic chambers to assess oxidative degradation pathways.
  • Replicate Studies : Conduct accelerated stability testing (40°C/75% RH) to reconcile conflicting results under controlled ICH conditions .

Q. What experimental designs are optimal for assessing environmental mobility and degradation of Tylosin derivatives?

Methodological Answer:

  • Soil Column Leaching : Simulate environmental conditions by measuring Tylosin mobility in intact soil columns. Analyze leachate for parent compounds and metabolites (e.g., tylonolide) via LC-MS .
  • Microbial Impact Studies : Quantify tylosin-resistant E. coli in manure-amended soils using selective agar plates and PCR for resistance genes (ermB, mefA) .
  • Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated products in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.